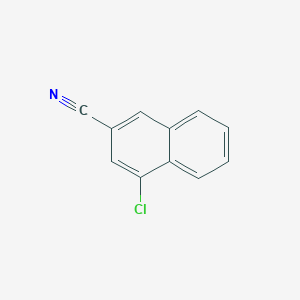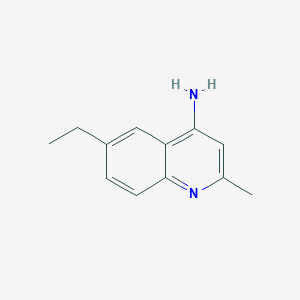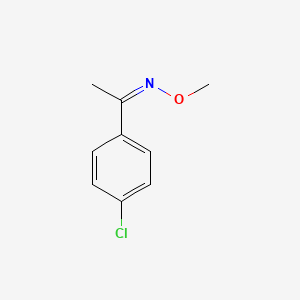
4-Propyl-3-(trimethylsilyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-3-(trimethylsilyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a propyl group at the 4-position and a trimethylsilyl group at the 3-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the nucleophilic substitution of the hydrogen atom at the 3-position of the pyrazole ring with the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Propyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in polar solvents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
4-Propyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. Additionally, the propyl group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
4-Propyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-(Trimethylsilyl)-1H-pyrazole: Lacks the propyl group, affecting its biological activity and applications.
4-Methyl-3-(trimethylsilyl)-1H-pyrazole: Contains a methyl group instead of a propyl group, leading to variations in its chemical behavior.
Uniqueness
4-Propyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the combination of the propyl and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
特性
CAS番号 |
89864-86-8 |
|---|---|
分子式 |
C9H18N2Si |
分子量 |
182.34 g/mol |
IUPAC名 |
trimethyl-(4-propyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2Si/c1-5-6-8-7-10-11-9(8)12(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |
InChIキー |
HRKICZNYLMCYCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NN=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)




![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)


